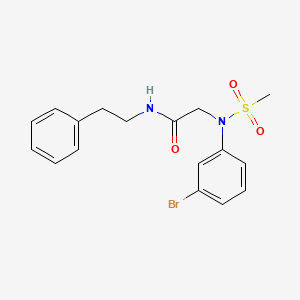
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as BMS-986205, is a novel small molecule inhibitor that has been developed for the treatment of various autoimmune and inflammatory diseases.
作用机制
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is a potent and selective inhibitor of tyrosine kinase 2 (TYK2), which is a key signaling molecule in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway plays a crucial role in the regulation of immune responses. By inhibiting TYK2, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide can modulate the activity of various immune cells, such as T cells, B cells, and natural killer cells, and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to have significant biochemical and physiological effects in various preclinical models. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It can also reduce the infiltration of immune cells into inflamed tissues and prevent tissue damage.
实验室实验的优点和局限性
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has several advantages for lab experiments. It has high potency and selectivity for TYK2, which allows for precise modulation of the JAK-STAT pathway. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which facilitate in vivo studies. However, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has some limitations, such as potential off-target effects and toxicity issues, which need to be carefully evaluated in further studies.
未来方向
There are several future directions for the development of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. First, more preclinical studies are needed to evaluate its efficacy and safety in various autoimmune and inflammatory diseases. Second, clinical trials are needed to assess its therapeutic potential in human patients. Third, further optimization of the chemical structure of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide may lead to the development of more potent and selective TYK2 inhibitors. Fourth, combination therapy with other immunomodulatory agents may enhance the therapeutic effects of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. Fifth, the role of TYK2 in other disease pathways, such as cancer and metabolic disorders, needs to be explored.
合成方法
The synthesis of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-bromobenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl chloride. The second step involves the reaction of the sulfonyl chloride with N-phenethylglycine to form the desired amide.
科学研究应用
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has shown promising results in preclinical studies for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis.
属性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-24(22,23)20(16-9-5-8-15(18)12-16)13-17(21)19-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRXQOCBPFTGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5111313.png)
![N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5111319.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111324.png)
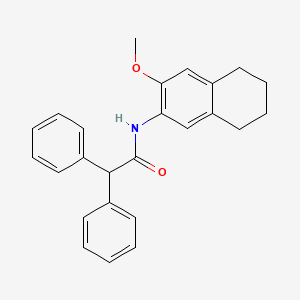
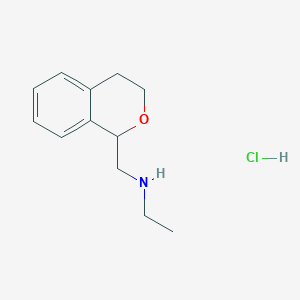

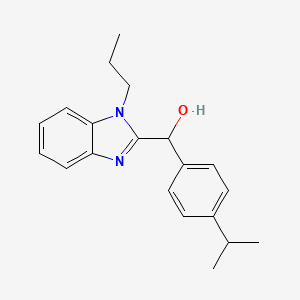

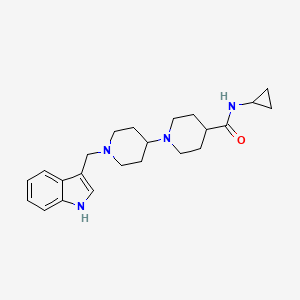
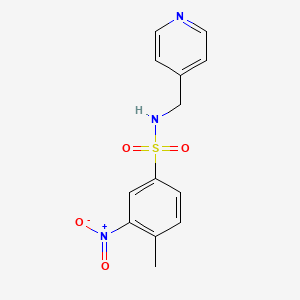
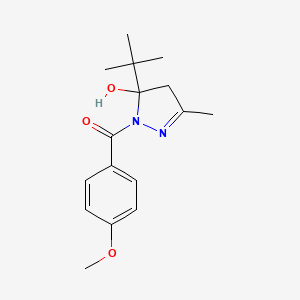
![ethyl 1-[2-(4-methoxyphenyl)ethyl]-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5111417.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5111424.png)